N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Description
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a complex organic compound that belongs to the class of triazolopyridines. This compound is notable for its unique structure, which combines a cyclohexyl group with a triazolopyridine moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-14-19-16-7-6-15(12-21(16)20-14)18-13-17(10-11-22-2)8-4-3-5-9-17/h15,18H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAIEAPHLREMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CC(CCC2=N1)NCC3(CCCCC3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved through the alkylation of cyclohexylamine with 2-methoxyethyl chloride under basic conditions.
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Construction of the Triazolopyridine Core: : The triazolopyridine core is synthesized via a cyclization reaction involving enaminonitriles and benzohydrazides. This reaction can be facilitated by microwave irradiation, which provides an eco-friendly and efficient method .
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Final Coupling: : The final step involves coupling the cyclohexyl intermediate with the triazolopyridine core. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of microwave-assisted synthesis and palladium-catalyzed reactions are particularly advantageous in industrial settings due to their efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the triazolopyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
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Substitution: : The compound is susceptible to nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various hydrogenated derivatives of the triazolopyridine ring.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazolopyridine core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a potential treatment for various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. The triazolopyridine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A simpler analog that lacks the cyclohexyl and methoxyethyl groups.
Cyclohexylamine Derivatives: Compounds that share the cyclohexylamine moiety but differ in their additional functional groups.
Methoxyethyl Derivatives: Compounds that contain the methoxyethyl group but have different core structures.
Uniqueness
N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its combination of a cyclohexyl group with a triazolopyridine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
